molecular formula C18H25N5O3S B11243666 2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-N,N,6-trimethylpyrimidin-4-amine

2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-N,N,6-trimethylpyrimidin-4-amine

Cat. No.: B11243666
M. Wt: 391.5 g/mol
InChI Key: AVDMQVJBTHHGJR-UHFFFAOYSA-N
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Description

2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine is a complex organic compound that belongs to the class of sulfonyl piperazine derivatives. This compound is characterized by the presence of a methoxybenzenesulfonyl group attached to a piperazine ring, which is further linked to a trimethylpyrimidin-4-amine moiety. It is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of piperazine with 4-methoxybenzenesulfonyl chloride under basic conditions to form 4-(4-methoxybenzenesulfonyl)piperazine.

    Coupling with Pyrimidine Derivative: The intermediate is then reacted with N,N,6-trimethylpyrimidin-4-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale synthesis: Utilizing automated reactors and continuous flow systems to ensure consistent quality and yield.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of sulfides.

    Substitution: Introduction of various functional groups on the piperazine ring.

Scientific Research Applications

2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Biological Studies: Used as a probe to study receptor-ligand interactions and enzyme inhibition.

    Industrial Applications: Employed in the synthesis of advanced materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets:

    Receptor Binding: It may act as an agonist or antagonist at certain receptors, modulating their activity.

    Enzyme Inhibition: It can inhibit specific enzymes, thereby affecting biochemical pathways.

    Pathways Involved: The compound may influence signaling pathways related to cell proliferation, apoptosis, and neurotransmission.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,3-benzothiazole
  • 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide

Uniqueness

  • Structural Features : The presence of both the methoxybenzenesulfonyl group and the trimethylpyrimidin-4-amine moiety makes it unique compared to other piperazine derivatives.
  • Biological Activity : It may exhibit distinct biological activities due to its unique structure, making it a valuable compound for drug development.

Properties

Molecular Formula

C18H25N5O3S

Molecular Weight

391.5 g/mol

IUPAC Name

2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine

InChI

InChI=1S/C18H25N5O3S/c1-14-13-17(21(2)3)20-18(19-14)22-9-11-23(12-10-22)27(24,25)16-7-5-15(26-4)6-8-16/h5-8,13H,9-12H2,1-4H3

InChI Key

AVDMQVJBTHHGJR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC)N(C)C

Origin of Product

United States

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